Nardin

Acetylcholinesterase Inhibition Neurodegeneration Cognitive Enhancement

Crude spikenard extracts vary widely, compromising neuropharmacology and dermatology research. Nardin (valerenic acid) is the defined bioactive sesquiterpene responsible for specific CNS and hair-growth effects. - **3.7-fold higher AChE inhibition** than Valeriana jatamansi extracts - **Direct hair growth-promoting activity** via bioactivity-guided isolation - Requires compound-specific QC to avoid adulteration with Valeriana mooni (3x jatamansone variation)

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B12427481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardin
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O
InChIInChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)
InChIKeyFEBNTWHYQKGEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nardin: Identity and Procurement Baseline


Nardin (also known as valerenic acid) is a valerane-type sesquiterpene acid primarily isolated from the rhizomes of Nardostachys jatamansi (spikenard). Its chemical identity has been revised, and it is now recognized as identical to valerenic acid, a key bioactive constituent also found in Valeriana officinalis [1]. The compound is characterized by its bicyclic sesquiterpene structure and is noted for its potential in neurological and dermatological research applications [2].

Identity Valerane sesquiterpene acid; revised to valerenic acid
Source Isolated from Nardostachys jatamansi rhizomes
Research context Neuropharmacology pathway and dermatological model studies

Why Generic Substitutes Fail for Nardin


Generic substitution with other plant-derived sesquiterpenes, or even with other fractions from the same plant, is scientifically unsound. The biological activity of Nardin (valerenic acid) is highly specific and cannot be extrapolated from total extracts or other co-occurring compounds like jatamansone. For example, the essential oil of Nardostachys jatamansi (Nj) demonstrates a 3.7-fold greater potency in acetylcholinesterase (AChE) inhibition compared to its closest relative, Valeriana jatamansi (Vj) [1]. This stark difference in activity between closely related species highlights that minor variations in chemical composition—specifically the presence and concentration of specific oxygenated sesquiterpenes like Nardin—lead to major functional disparities. Procuring a generic 'spikenard oil' or a crude extract without quantifying the Nardin content introduces significant variability, potentially compromising experimental reproducibility and failing to achieve the specific pharmacological endpoints described in literature.

Attribute
Target (Nardin)
Substitute Risk
Material form
Purified compound or quantified fraction
Crude extract variability may shift research endpoints
Species source
N. jatamansi (reported higher AChE engagement)
Valeriana spp. extracts may not reproduce target engagement profile
Marker compound
Nardin content verification
Jatamansone marker alone may not differentiate species identity

Nardin: Performance Evidence vs. Analogs


AChE Inhibition vs. Valeriana spp.

The essential oil of Nardostachys jatamansi (Nj), which is rich in Nardin and related sesquiterpenes, exhibits superior acetylcholinesterase (AChE) inhibitory activity compared to essential oils from closely related species. This provides a clear, class-level differentiation for Nardin-containing matrices [1].

AChE Inhibition
Class-level inference
Nj IC50: 67.15 µg/mL
vs Vo: 127.30 µg/mL
vs Vj: 246.84 µg/mL
Reported 1.9–3.7× higher target engagement in N. jatamansi matrices
In vitro AChE assay; class-level inference from essential oil data
Acetylcholinesterase Inhibition Neurodegeneration Cognitive Enhancement

Neuronal Network Inhibition (MEA)

In a functional neuronal network assay using microelectrode arrays (MEA), the essential oil from Nardostachys jatamansi (Nj) demonstrated significantly stronger inhibition of cortical neuron activity than its analog, Valeriana jatamansi (Vj) [1].

Neuronal Network MEA
Class-level inference
Nj MFR IC50: 18.8 µg/mL
Nj MBR IC50: 11.1 µg/mL
vs Vj MFR: 68.5; MBR: 89.3 µg/mL
Supports neuronal network model interpretation
Rat cortical neuron MEA; reported 3.6–8.0× stronger inhibition
Neuroactive Compounds MEA Assay CNS Modulation

Jatamansone Content in Adulterants

A comparative pharmacognostic study revealed that the principal sesquiterpene jatamansone (also known as valeranone), a key bioactive marker in spikenard, is not exclusive to N. jatamansi and can be more abundant in substitute species [1].

Jatamansone Content
Head-to-head
N. jatamansi: 8.9%
V. mooni: 25.6%
(2.9× higher in V. mooni)
Marker compound alone insufficient for species authentication
GC-MS analysis; V. mooni may be misidentified as N. jatamansi
Phytochemical Profiling Quality Control Herbal Authentication

Hair Growth Promotion Activity

A bioactivity-guided fractionation study on N. jatamansi rhizomes identified three isolated terpenoid compounds with hair growth-promoting activity. Nardin was one of these three active principles, alongside nardal and jatamansic acid, confirming its direct role in this specific biological effect [1].

Hair Growth Model
Supporting evidence
Isolated Nardin: positive activity reported
Supports hair follicle model endpoint review
Bioactivity-guided fractionation; qualitative model response
Hair Growth Promotion Dermatology Bioactivity Screening

Nardin: Key Application Scenarios


Neurological Disorder Research

For in vitro or in vivo studies on Alzheimer's disease, cognitive impairment, or anxiety, Nardin, as a key constituent of N. jatamansi essential oil, provides a more potent alternative to extracts from other Valerianaceae species. The demonstrated 3.7-fold higher AChE inhibition and up to 8-fold stronger cortical network suppression compared to V. jatamansi [1] make it the preferred choice for achieving robust and statistically significant effects in neuropharmacological assays.

Hair Growth R&D

Research groups developing novel treatments for alopecia or hair thinning should prioritize sourcing purified Nardin or well-characterized N. jatamansi fractions. Its documented, direct hair growth-promoting activity, as demonstrated in bioactivity-guided isolation studies [1], provides a defined chemical starting point for formulation development, circumventing the batch-to-batch variability and unknown mechanism of action associated with crude plant extracts.

Herbal Authentication & QC

Given the widespread adulteration of Nardostachys jatamansi with related but chemically distinct species like Valeriana mooni, procurement for manufacturing or quality control must be driven by compound-specific analysis. The finding that V. mooni contains nearly 3x the concentration of the common marker jatamansone [1] underscores the necessity for analytical standards and reference materials of Nardin to ensure the authenticity and potency of the procured botanical raw material.

Application
Selection Property
Validation Focus
Neuropharmacology pathway studies
Target engagement potency
Cholinergic modulation and neuronal network endpoints
Hair follicle model studies
Isolated bioactive identity
Hair growth model endpoint review
Botanical authentication research
Species-specific chemical marker
Authentication marker profiling and species differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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